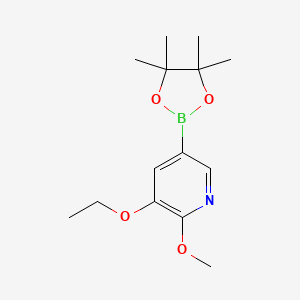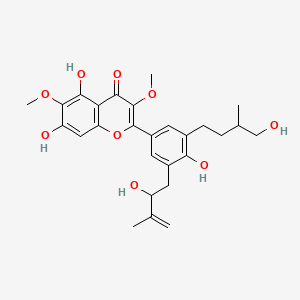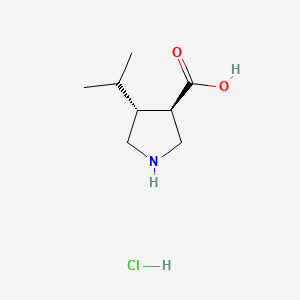![molecular formula C6H10N2O B577600 2,6-Diazaspiro[3.4]octan-7-one CAS No. 1211515-65-9](/img/structure/B577600.png)
2,6-Diazaspiro[3.4]octan-7-one
描述
2,6-Diazaspiro[3.4]octan-7-one is a heterocyclic compound characterized by a spirocyclic structure containing two nitrogen atoms and a ketone functional group. This compound has garnered significant interest in medicinal chemistry due to its potential as a pharmacologically active scaffold, particularly in the development of sigma-1 receptor antagonists .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Diazaspiro[3.4]octan-7-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 1,3-diaminopropane with a suitable ketone, such as cyclohexanone, in the presence of a dehydrating agent. The reaction proceeds through the formation of an intermediate imine, which subsequently undergoes cyclization to form the spirocyclic structure.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Continuous flow chemistry techniques can also be employed to enhance the efficiency and scalability of the synthesis process .
化学反应分析
Types of Reactions
2,6-Diazaspiro[3.4]octan-7-one can undergo various chemical reactions, including:
Oxidation: The ketone group can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: The ketone group can be reduced to form alcohols or other reduced derivatives.
Substitution: The nitrogen atoms can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Common reagents include alkyl halides, acyl chlorides, and sulfonyl chlorides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the ketone group may yield carboxylic acids, while reduction may yield alcohols. Substitution reactions can lead to a wide range of substituted derivatives with varying functional groups .
科学研究应用
2,6-Diazaspiro[3.4]octan-7-one has several scientific research applications, including:
Medicinal Chemistry: It serves as a scaffold for the development of sigma-1 receptor antagonists, which have potential therapeutic applications in pain management and neuroprotection.
Biological Studies: The compound is used in studies investigating the role of sigma-1 receptors in various biological processes, including cell signaling and neurodegeneration.
Chemical Synthesis: It is employed as an intermediate in the synthesis of more complex molecules with potential pharmacological activity.
作用机制
The mechanism of action of 2,6-Diazaspiro[3.4]octan-7-one primarily involves its interaction with sigma-1 receptors. Sigma-1 receptors are chaperone proteins located in the endoplasmic reticulum membrane and are involved in modulating various cellular functions. By antagonizing sigma-1 receptors, this compound can enhance the analgesic effects of mu opioid receptor agonists and prevent the development of opioid tolerance .
相似化合物的比较
Similar Compounds
4-Aryl-1-oxa-4,9-diazaspiro[5.5]undecane: This compound also acts as a sigma-1 receptor antagonist and has dual activity as a mu opioid receptor agonist.
4-IBP: Another sigma-1 receptor antagonist with a different structural scaffold.
Uniqueness
2,6-Diazaspiro[3.4]octan-7-one is unique due to its specific spirocyclic structure, which imparts distinct pharmacological properties. Its ability to enhance the analgesic effects of mu opioid receptor agonists without amplifying adverse effects makes it a promising candidate for pain management therapies .
属性
IUPAC Name |
2,6-diazaspiro[3.4]octan-7-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N2O/c9-5-1-6(4-8-5)2-7-3-6/h7H,1-4H2,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZTLCSVTDYAMCZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)NCC12CNC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60726239 | |
| Record name | 2,6-Diazaspiro[3.4]octan-7-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60726239 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
126.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1211515-65-9 | |
| Record name | 2,6-Diazaspiro[3.4]octan-7-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60726239 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,6-Diazaspiro[3.4]octan-7-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Q1: What makes 2,6-Diazaspiro[3.4]octan-7-one derivatives promising candidates for pain management, particularly in the context of opioid use?
A1: The research paper "this compound derivatives as potent sigma-1 receptor antagonists that enhanced the antinociceptive effect of morphine and rescued morphine tolerance" [] investigates the potential of these compounds to address significant challenges associated with opioid analgesics.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


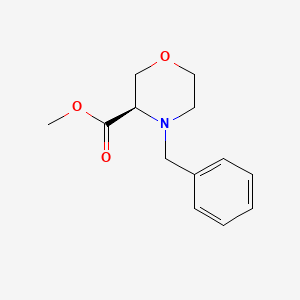





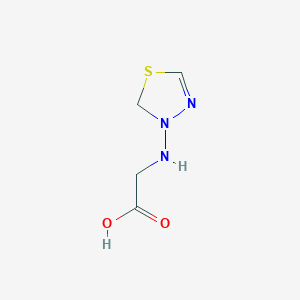
![3-[3-(MethylaMino)phenyl]-3-oxopropanenitrile](/img/new.no-structure.jpg)


![3-Bromo-6,7-dihydro-4H-cyclopenta[d]pyrazolo[1,5-a]pyrimidin-8(5H)-one](/img/structure/B577534.png)
